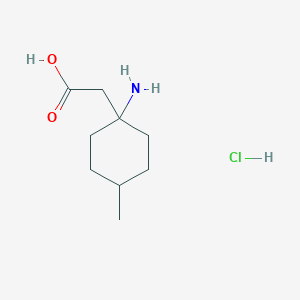

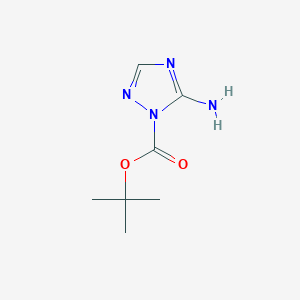

tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate

Descripción general

Descripción

“tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.20 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be complex. For instance, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound can be used in the synthesis of structurally novel derivatives by introducing a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Medicinal Chemistry

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .

Antiviral Applications

The 1,2,4-triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Fungal Infections Treatment

Voriconazole, another example of a drug that contains the 1,2,4-triazole motif, is used to treat serious fungal infections .

Coordination Chemistry

1,2,4-triazoles, especially bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Drug Discovery and Materials Science

Taking into account the importance of the 1,2,4-triazole scaffold in drug discovery and materials science, compounds like “tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be valuable building blocks for lead-oriented synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This suggests that the tert-butyl group in this compound may enhance its interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity , which is very important for passage through the cell wall and may impact the bioavailability of this compound.

Result of Action

Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

It is known that the introduction of a tert-butyl group into organic molecules increases their lipophilicity , which may influence the compound’s action in different environments.

Propiedades

IUPAC Name |

tert-butyl 5-amino-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUBQOUDILKIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

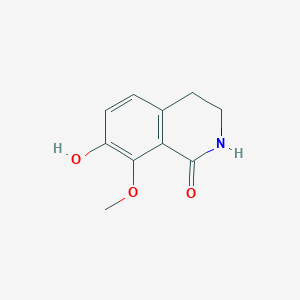

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)